5-溴-6-甲氧基-1-茚酮

概述

描述

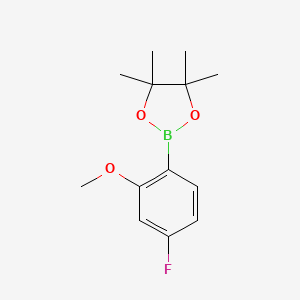

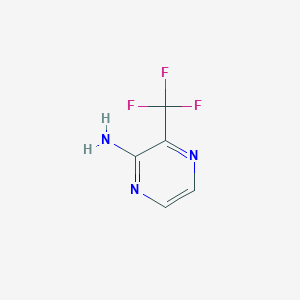

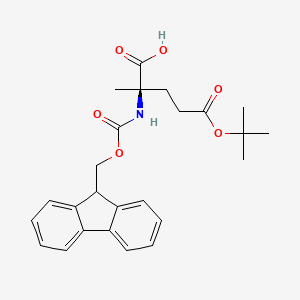

5-Bromo-6-methoxy-1-indanone is a derivative of 1-indanone . It has the empirical formula C10H9BrO2 and a molecular weight of 241.08 . It is a solid substance .

Synthesis Analysis

The synthesis of 1-indanones, including 5-Bromo-6-methoxy-1-indanone, has been extensively studied . More than 100 synthetic methods have been performed, utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc., as starting materials . For instance, the Nazarov reaction, which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids, is commonly used .Molecular Structure Analysis

The molecular structure of 5-Bromo-6-methoxy-1-indanone is characterized by the presence of a bromine atom and a methoxy group attached to a 1-indanone core .Chemical Reactions Analysis

One study reported the photochemical bromination of 5-methoxy-1-indanone with N-bromosuccinimide (NBS), which yielded 3-bromo-6-methoxyindene . This compound, upon thermolysis, gave a benzo[c]fluorenone derivative .Physical and Chemical Properties Analysis

5-Bromo-6-methoxy-1-indanone is a solid substance with a melting point of 150-155 °C .科学研究应用

生物质降解中的能量特性

已经研究了5-溴-6-甲氧基-1-茚酮衍生物的能量特性,特别是在生物质降解的背景下。Silva、Lima和Ribeiro da Silva(2018)进行了一项关于茚酮衍生物的能量特性研究,包括6-甲氧基-1-茚酮和5,6-二甲氧基-1-茚酮,使用了热量计技术和计算方法。这项研究提供了关于这些化合物的燃烧、升华和生成焓的见解,这对于理解它们在生物质降解过程中的作用至关重要(Silva, Lima, & Ribeiro da Silva, 2018)。

Reformatsky反应的放大

在合成有机化学领域,5-溴-6-甲氧基-1-茚酮衍生物已被用于放大Reformatsky反应。Scherkenbeck和Siegel(2005)描述了这一反应的安全过程,将其从实验室放大到试验工厂水平。这项研究展示了这些衍生物在复杂有机合成中的工业适用性(Scherkenbeck & Siegel, 2005)。

在阿尔茨海默病研究中的应用

6-甲氧基茚酮衍生物的一个重要应用,与5-溴-6-甲氧基-1-茚酮密切相关,是在阿尔茨海默病研究领域。Nan等人(2016)合成了一系列这些衍生物,并将它们评估为阿尔茨海默病中β-淀粉样斑块成像的潜在探针。他们的研究结果表明这些衍生物在开发阿尔茨海默病诊断工具方面的潜力(Nan等人,2016)。

光溴化和苯并茚酮衍生物的合成

5-溴-6-甲氧基-1-茚酮及其衍生物还被研究用于光溴化和新苯并茚酮衍生物的合成潜力。Tutar等人(2008)研究了5-甲氧基茚烷和5-甲氧基茚酮的光溴化,展示了1,2,3-三溴-6-甲氧基茚烯及相关化合物的合成。这项研究有助于有机化学中新合成途径的发展(Tutar et al., 2008)。

作用机制

Target of Action

1-indanone derivatives, a class to which this compound belongs, have been found to exhibit a broad range of biological activities . They are known to interact with various targets such as adrenergic receptors, which are metabotropic receptors located on cell membranes and stimulated by catecholamines .

Mode of Action

It’s likely that the compound interacts with its targets, leading to changes at the molecular level that result in its biological activity .

Result of Action

1-indanone derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer effects .

安全和危害

According to the safety data sheet, 5-Bromo-6-methoxy-1-indanone is harmful if swallowed and toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound .

未来方向

Given the wide range of biological activities of 1-indanone derivatives, there are many potential future directions for research on 5-Bromo-6-methoxy-1-indanone . These could include further exploration of its antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties, as well as its potential use in the treatment of neurodegenerative diseases .

生化分析

Biochemical Properties

5-Bromo-6-methoxy-1-indanone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between 5-Bromo-6-methoxy-1-indanone and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, 5-Bromo-6-methoxy-1-indanone can bind to proteins such as albumin, influencing its distribution and availability in biological systems .

Cellular Effects

The effects of 5-Bromo-6-methoxy-1-indanone on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs). By modulating these pathways, 5-Bromo-6-methoxy-1-indanone can affect gene expression and cellular metabolism. For instance, it can induce the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis. Furthermore, 5-Bromo-6-methoxy-1-indanone has been observed to affect the cell cycle, potentially leading to cell cycle arrest in certain cell types .

Molecular Mechanism

At the molecular level, 5-Bromo-6-methoxy-1-indanone exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, 5-Bromo-6-methoxy-1-indanone can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes. These molecular interactions contribute to the compound’s overall biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-6-methoxy-1-indanone can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-6-methoxy-1-indanone is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Long-term exposure to 5-Bromo-6-methoxy-1-indanone has been associated with sustained changes in cellular metabolism and gene expression, highlighting the importance of temporal dynamics in its biochemical effects .

Dosage Effects in Animal Models

The effects of 5-Bromo-6-methoxy-1-indanone in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, 5-Bromo-6-methoxy-1-indanone can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular function and viability. These findings underscore the importance of dosage considerations in the application of 5-Bromo-6-methoxy-1-indanone in research and therapeutic contexts .

Metabolic Pathways

5-Bromo-6-methoxy-1-indanone is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound can also influence metabolic flux by modulating the activity of key enzymes in metabolic pathways. For instance, 5-Bromo-6-methoxy-1-indanone can affect the levels of metabolites involved in oxidative phosphorylation, thereby impacting cellular energy production .

Transport and Distribution

The transport and distribution of 5-Bromo-6-methoxy-1-indanone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by solute carrier transporters, facilitating its entry into various cellular compartments. Once inside the cell, 5-Bromo-6-methoxy-1-indanone can bind to proteins such as albumin, which can influence its distribution and localization. These interactions play a crucial role in determining the compound’s bioavailability and overall biological effects.

Subcellular Localization

The subcellular localization of 5-Bromo-6-methoxy-1-indanone is an important determinant of its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through the presence of targeting signals or post-translational modifications. For example, 5-Bromo-6-methoxy-1-indanone may undergo phosphorylation, which can direct it to the nucleus where it can modulate gene expression. The subcellular localization of 5-Bromo-6-methoxy-1-indanone is closely linked to its biochemical and cellular effects, highlighting the importance of spatial dynamics in its mechanism of action .

属性

IUPAC Name |

5-bromo-6-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-13-10-5-7-6(4-8(10)11)2-3-9(7)12/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPZFPWKIZTDRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CCC(=O)C2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624240 | |

| Record name | 5-Bromo-6-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187872-11-3 | |

| Record name | 5-Bromo-6-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BROMO-6-METHOXY-1-INDANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

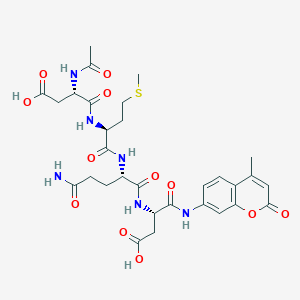

![3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B1344036.png)